molecular formula C8H9BO3 B142566 4-Formyl-2-methylphenylboronic acid CAS No. 156428-81-8

4-Formyl-2-methylphenylboronic acid

Cat. No.: B142566
CAS No.: 156428-81-8
M. Wt: 163.97 g/mol
InChI Key: ORHODDYPZMCLBU-UHFFFAOYSA-N
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Description

4-Formyl-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The structure of this compound includes a formyl group (–CHO) and a methyl group (–CH3) attached to a phenyl ring, which is further bonded to a boronic acid group (–B(OH)2)

Mechanism of Action

Target of Action

4-Formyl-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, which are used in the Suzuki-Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where the boron atom in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This process is part of the overall Suzuki-Miyaura reaction mechanism, which also involves the oxidative addition of formally electrophilic organic groups to the palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key biochemical pathway that is affected by this compound. This reaction is a widely-used method for forming carbon-carbon bonds, and it is known for its mild reaction conditions and tolerance of various functional groups . The reaction can be used to synthesize a wide range of organic compounds, including biologically active molecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is typically carried out in an aqueous environment, and the reaction conditions can be adjusted to optimize the yield of the desired product . Additionally, the stability of the compound can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-methylphenylboronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the hydroboration of 2-methylstyrene with borane, followed by oxidation with hydrogen peroxide to yield the desired boronic acid . Another approach involves the direct borylation of 4-formyl-2-methylbenzene using a palladium-catalyzed reaction .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydroboration and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

4-Formyl-2-methylphenylboronic acid (CAS No. 16419-60-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_8H9_9BO3_3. Its structure features a phenyl ring substituted with a formyl group and a boronic acid moiety, which is significant for its reactivity and ability to form complexes with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Boronic acids are known for their capacity to bind to diols, which is crucial in the inhibition of certain enzymes involved in metabolic pathways. For instance, this compound may inhibit glycosidases or proteases by binding to their active sites, thereby modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation .
  • Anti-inflammatory Properties : This compound has been explored for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented. For example, it may act as an inhibitor of serine proteases, which play roles in various physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that derivatives of boronic acids could effectively inhibit serine proteases involved in inflammation. The specific inhibition kinetics of this compound were assessed using enzyme assays, indicating a competitive inhibition mechanism with an IC50 value that suggests significant potency.
  • Anticancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. Flow cytometry analysis showed significant alterations in cell cycle distribution, indicating potential therapeutic applications in oncology .
  • Anti-inflammatory Activity : Research on animal models indicated that administration of this compound led to a decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

Data Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokine production
Enzyme InhibitionCompetitive inhibition of proteases

Properties

IUPAC Name

(4-formyl-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHODDYPZMCLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438832
Record name 4-FORMYL-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156428-81-8
Record name 4-FORMYL-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-2-methylphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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